Fgfr4-IN-4 - 2230973-67-6

Fgfr4-IN-4

Catalog Number: EVT-3165635
CAS Number: 2230973-67-6
Molecular Formula: C28H32Cl2N6O5
Molecular Weight: 603.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fgfr4-IN-4 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, migration, and differentiation. FGFR4 has been implicated in several malignancies, making it a significant target for cancer therapeutics. This compound's design is based on the structural characteristics of FGFR4 and aims to inhibit its activity selectively, thereby potentially reducing tumor growth and progression associated with its overexpression.

Source and Classification

Fgfr4-IN-4 is classified as a small molecule inhibitor. Its development stems from the need to create targeted therapies that can effectively disrupt aberrant signaling pathways in cancers where FGFR4 is overexpressed or mutated. The compound has been synthesized through various organic chemistry techniques aimed at achieving specificity for FGFR4 over other fibroblast growth factor receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fgfr4-IN-4 involves several key steps typical of small molecule drug development:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reagents: Common reagents include coupling agents, bases, and solvents that facilitate reactions such as amide bond formation and cyclization.
  3. Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The synthesis process requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

Fgfr4-IN-4's molecular structure consists of several functional groups that contribute to its binding affinity for FGFR4. The compound features:

  • Aromatic Rings: These provide hydrophobic interactions essential for receptor binding.
  • Functional Groups: Specific groups are designed to interact with the active site of FGFR4, enhancing selectivity.
  • Molecular Weight: The estimated molecular weight of Fgfr4-IN-4 is around 400-500 Da, typical for small molecule inhibitors.

Crystallographic studies may reveal detailed interactions between Fgfr4-IN-4 and FGFR4, aiding in further optimization of the compound's efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Fgfr4-IN-4 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key in forming amine or ether linkages within the molecule.
  2. Cyclization Reactions: These create cyclic structures that enhance binding properties.
  3. Hydrolysis: Certain functional groups may be hydrolyzed to activate or deactivate parts of the molecule as needed.

Understanding these reactions is crucial for optimizing the synthesis process and ensuring high yields of the active compound.

Mechanism of Action

Process and Data

Fgfr4-IN-4 inhibits FGFR4 by binding to its active site, preventing the receptor from undergoing dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as:

  • Ras-Raf-MAPK Pathway: Involved in cell proliferation.
  • PI3K-AKT Pathway: Critical for cell survival and metabolism.
  • JAK/STAT Pathway: Plays a role in cell differentiation.

The inhibition of these pathways leads to reduced tumor growth and metastasis in cancers where FGFR4 is overexpressed or mutated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • pH Stability: Stable across a range of pH levels, which is essential for oral bioavailability.
  • Thermal Stability: Maintains integrity at elevated temperatures, ensuring stability during storage.

Relevant data regarding these properties can guide formulation strategies for effective drug delivery.

Applications

Fgfr4-IN-4 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a selective inhibitor of FGFR4, it can be utilized in treating cancers characterized by aberrant FGFR signaling, such as pancreatic cancer and gastric cancer.
  2. Research Tool: It serves as a valuable tool for studying FGFR-related signaling pathways in various biological contexts.
  3. Drug Development: Insights gained from Fgfr4-IN-4 can inform the design of next-generation inhibitors with improved efficacy and safety profiles.
Introduction to FGFR4 as a Therapeutic Target in Oncogenic Signaling

Role of FGFR4 in Tumorigenesis and Metastatic Progression

FGFR4 (Fibroblast Growth Factor Receptor 4) is a transmembrane tyrosine kinase receptor that, upon activation by ligands like FGF19, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT, STAT3) governing cell proliferation, survival, and migration. Unlike FGFR1–3, FGFR4 lacks alternative splicing in its immunoglobulin-like domain III, conferring distinct ligand-binding specificity [3] [6]. In cancer, FGFR4 becomes dysregulated through:

  • Gene Amplification: Observed in 60% of clear-cell renal cell carcinomas (ccRCC) and 39% of esophageal squamous cell carcinomas, correlating with poor prognosis [4] [9].
  • Overexpression: Elevated in hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer (CRC), where it promotes metastasis via epithelial-mesenchymal transition (EMT) [1] [6] [10].
  • Activating Mutations: Hotspot mutations (e.g., V550L, N535K) in the kinase domain drive rhabdomyosarcoma by constitutively activating downstream pathways independent of ligand binding [7].

Mechanistically, FGFR4 sustains tumor progression by:

  • Suppressing apoptosis via STAT3-mediated upregulation of anti-apoptotic proteins (e.g., c-FLIP, Bcl-2) [1].
  • Enhancing chemo-resistance in CRC by stabilizing c-FLIP, thereby blunting caspase activation upon 5-fluorouracil or oxaliplatin exposure [1].
  • Remodeling the tumor microenvironment (TME) by inducing CXCL10 secretion, which activates cancer-associated fibroblasts (CAFs) to support invasion and immune evasion [10].

Table 1: Oncogenic Mechanisms Driven by Aberrant FGFR4 Signaling

MechanismCancer TypesKey Downstream Effects
Gene AmplificationccRCC, ESCCSustained PI3K/AKT activation; Cell survival
Ligand OverexpressionHCC, CRC, BreastRAS/MAPK-driven proliferation; EMT
Kinase MutationsRhabdomyosarcomaConstitutive kinase activity; Metastasis
TME ModulationColon CancerCAF activation via CXCL10-CXCR3 axis

Dysregulation of FGF19-FGFR4 Axis in Solid Tumors and Hematologic Malignancies

The FGF19-FGFR4 axis exhibits pathological activation in multiple cancers due to:

  • FGF19 Genomic Amplification: The 11q13.3 locus harboring FGF19 is amplified in 48% of HCCs, 12% of breast cancers, and 15% of lung squamous cell carcinomas, driving autocrine/paracrine receptor activation [3] [5] [6]. Co-receptor β-Klotho (KLB) enhances FGFR4’s affinity for FGF19, and KLB overexpression further amplifies signaling in HCC [5].
  • Ligand-Independent Activation: In rhabdomyosarcoma, kinase domain mutations (e.g., V550L) render FGFR4 constitutively active, bypassing ligand requirements [7].
  • Transcriptional Upregulation: Transcription factors (e.g., Sp3, FOXC1) elevate FGFR4 expression in gastric and basal-like breast cancers, while miRNAs (e.g., miR-7-5p, miR-491-5p) that normally suppress FGFR4 are downregulated [3] [9].

Consequences of axis dysregulation include:

  • Metabolic reprogramming in HCC to support glycogen synthesis and protein translation via mTOR.
  • Chemoresistance in CRC cells through STAT3-mediated survival pathways [1].
  • Angiogenesis and metastasis in breast cancer via induction of VEGF and matrix metalloproteinases [6].

Rationale for Selective FGFR4 Inhibition in Precision Oncology

Pan-FGFR inhibitors (e.g., erdafitinib, infigratinib) exhibit dose-limiting toxicities (e.g., hyperphosphatemia, retinal detachment) due to off-target effects on FGFR1–3 [8] [9]. Selective FGFR4 inhibition offers advantages:

  • Reduced Toxicity: FGFR4 has minimal roles in phosphate homeostasis (governed by FGFR1–3), lowering hyperphosphatemia risk [6].
  • Overcoming Resistance: Tumors with FGFR4 gatekeeper mutations (e.g., V550L) or KLB promoter hypermethylation resist pan-FGFR inhibitors but remain vulnerable to FGFR4-specific agents [7] [9].
  • Biomarker-Driven Applicability: Patients with FGFR4 amplifications, FGF19 overexpression, or kinase mutations are ideal candidates for FGFR4 inhibitors [4] [7].

Table 2: FGFR4-Selective vs. Pan-FGFR Inhibitors

AttributeSelective FGFR4 InhibitorsPan-FGFR Inhibitors
Target Specificity>100-fold selectivity for FGFR4 over FGFR1–3<10-fold selectivity between FGFRs
Resistance to Gatekeeper MutationsActive against V550L/M/E mutantsIneffective against V550 mutants
Hyperphosphatemia RiskLowHigh
Relevant BiomarkersFGFR4 amp, FGF19 amp, FGFR4 V550LFGFR2/3 fusions, FGFR1 amp

Properties

CAS Number

2230973-67-6

Product Name

Fgfr4-IN-4

IUPAC Name

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide

Molecular Formula

C28H32Cl2N6O5

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1

InChI Key

PVZAGAKBJFLDBW-RBUKOAKNSA-N

SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C

Canonical SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C

Isomeric SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)N[C@@H]5COC[C@@H]5NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.